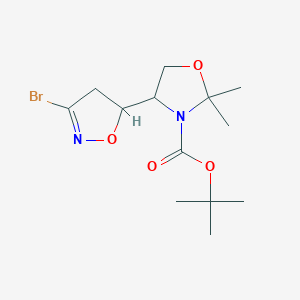
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline(MixtureofDiastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline (Mixture of Diastereomers) is a complex organic compound that belongs to the class of isoxazolines. Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the third position and a tert-butoxycarbonyl-protected oxazolidine moiety at the fifth position. The compound exists as a mixture of diastereomers due to the presence of chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes. The nitrile oxide can be generated in situ from an aldoxime using an oxidizing agent such as tert-butyl hypochlorite. The cycloaddition reaction proceeds under mild conditions, often at room temperature, and yields the isoxazoline ring structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the compound may involve techniques such as column chromatography and recrystallization to obtain the desired diastereomeric mixture .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The isoxazoline ring can be oxidized to form isoxazole derivatives.
Reduction Reactions: The compound can be reduced to form isoxazolidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 3-substituted isoxazolines.
Oxidation: Formation of isoxazole derivatives.
Reduction: Formation of isoxazolidine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in cancer cells, leading to the disruption of glycolysis and induction of cell death. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-isoxazoline: Lacks the oxazolidine moiety.
5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline: Lacks the bromine atom.
3,5-Disubstituted isoxazolines: Various substituents at positions 3 and 5.
Uniqueness
3-Bromo-5-((4R)-N-tert-butoxycarbonyl-2,2-dimethyloxazolidine)isoxazoline is unique due to the combination of the bromine atom and the oxazolidine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications .
Propiedades
Fórmula molecular |
C13H21BrN2O4 |
|---|---|
Peso molecular |
349.22 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H21BrN2O4/c1-12(2,3)19-11(17)16-8(7-18-13(16,4)5)9-6-10(14)15-20-9/h8-9H,6-7H2,1-5H3 |
Clave InChI |
FYORQHOQPZBLLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(N(C(CO1)C2CC(=NO2)Br)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate](/img/structure/B15125070.png)
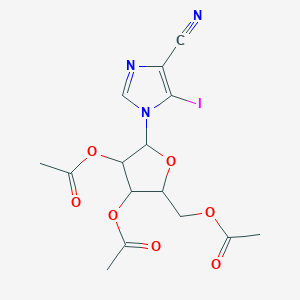
![N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15125080.png)
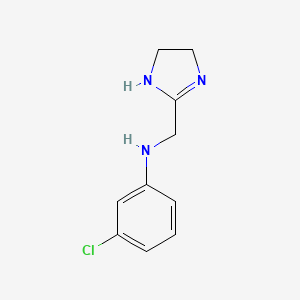
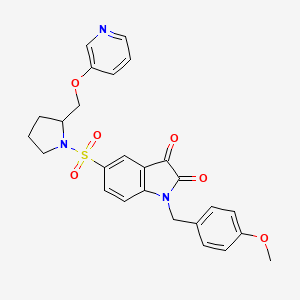
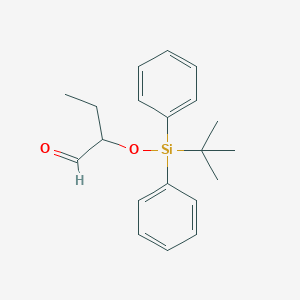
![Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B15125118.png)
![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
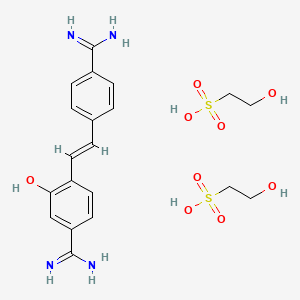
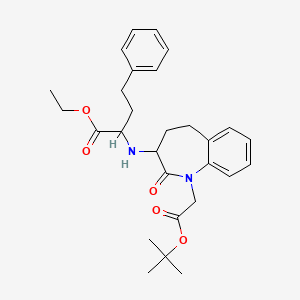

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)

![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate](/img/structure/B15125160.png)
